(5E)-3-(3-chlorophenyl)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and pyrrole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of (5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
(5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C21H16ClN3O3 |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H16ClN3O3/c1-28-18-9-7-15(8-10-18)24-11-3-6-16(24)13-19-20(26)25(21(27)23-19)17-5-2-4-14(22)12-17/h2-13H,1H3,(H,23,27)/b19-13+ |
InChI Key |
MLTNSRPISPULAW-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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